2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
CAS No.: 3492-54-4
Cat. No.: VC16067588
Molecular Formula: C11H25ClN2
Molecular Weight: 220.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3492-54-4 |
|---|---|
| Molecular Formula | C11H25ClN2 |
| Molecular Weight | 220.78 g/mol |
| IUPAC Name | 2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3 |
| Standard InChI Key | FSHOYFLJXMSRNC-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(CN(CC)CC)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₁₁H₂₅ClN₂, reflects a symmetrical arrangement of four ethyl groups (-C₂H₅) and a chlorine atom (-Cl) on a 1,3-propanediamine scaffold. The IUPAC name, 2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine, precisely denotes the substitution pattern . Key structural features include:
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Central propane chain: The three-carbon backbone (C1–C3) positions the chlorine atom at C2.
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Tetraethylamine groups: Two nitrogen atoms at C1 and C3 each bind two ethyl groups, creating steric bulk.
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Chlorine substituent: The electronegative Cl atom at C2 influences electronic distribution and reactivity.
Table 1: Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 220.78 g/mol | |
| SMILES | CCN(CC)CC(CN(CC)CC)Cl | |
| InChI Key | FSHOYFLJXMSRNC-UHFFFAOYSA-N | |
| Predicted Collision Cross-Section (Ų) | 154.5 ([M+H]⁺) |
The SMILES string (CCN(CC)CC(CN(CC)CC)Cl) highlights the branching pattern, while the InChI key provides a unique identifier for database searches .
Electronic and Steric Effects
The chlorine atom induces a dipole moment, polarizing the C–Cl bond and making C2 susceptible to nucleophilic substitution. Conversely, the tetraethyl groups create steric hindrance, which may modulate reaction kinetics by shielding reactive sites. Computational studies predict a collision cross-section of 154.5 Ų for the [M+H]⁺ ion, suggesting a compact conformation in gas-phase analyses .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While direct synthetic protocols for 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine are sparsely documented, analogous compounds suggest plausible routes:
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Alkylation of 1,3-Propanediamine:
Reacting 1,3-propanediamine with ethyl chloride in the presence of a base (e.g., NaOH) could yield the tetraethylated product. Subsequent chlorination at C2 via electrophilic substitution or radical pathways would introduce the chlorine atom. -
Stepwise Functionalization:
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Step 1: Protect primary amines of 1,3-propanediamine with ethyl groups.
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Step 2: Introduce chlorine at C2 using reagents like SOCl₂ or Cl₂ under controlled conditions.
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Industrial Considerations
Large-scale production likely employs continuous-flow reactors to enhance yield and purity. Key challenges include:
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Selectivity: Minimizing over-alkylation or polychlorination byproducts.
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Purification: Distillation or chromatography to isolate the target compound from unreacted intermediates.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The C2 chlorine atom is a prime site for substitution reactions. For example:
This reaction replaces Cl with a hydroxyl group, producing a diol derivative. The tetraethyl groups may slow reaction rates due to steric effects.
Coordination Chemistry
The compound’s nitrogen atoms can act as Lewis bases, forming complexes with transition metals. Potential applications include:
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Catalysis: As a ligand in metal-catalyzed cross-coupling reactions.
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Materials Science: Incorporating into metal-organic frameworks (MOFs) for gas storage.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Optimizing routes for high-yield, low-cost production.
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Toxicity Profiling: Assessing environmental and health impacts of prolonged exposure.
Future research should prioritize:
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Catalytic Applications: Testing efficacy in asymmetric synthesis.
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Structure-Activity Relationships: Modifying substituents to enhance desired properties.
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